Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate
Description
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate is a phosphonate ester characterized by a dimethyl phosphonate backbone linked to a nitrogen-containing substituent. The substituent comprises a bis(2-hydroxypropyl)amino methyl group, which introduces both hydrophilic (hydroxyl groups) and reactive (amine) functionalities.
Structure
3D Structure
Properties
CAS No. |
38843-86-6 |
|---|---|
Molecular Formula |
C9H22NO5P |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-[dimethoxyphosphorylmethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H22NO5P/c1-8(11)5-10(6-9(2)12)7-16(13,14-3)15-4/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
SLJIKADEGHILDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CP(=O)(OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate is structurally characterized by a phosphonate group linked to a bis(2-hydroxypropyl)amino methyl moiety. Its synthesis typically involves the formation of a phosphonate ester bond and the introduction of hydroxypropyl substituents on the amino group.
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step process involving:
- Formation of the phosphonate ester backbone via reaction of dialkyl phosphites with appropriate amines or amino alcohols.
- Introduction of hydroxypropyl groups through alkylation or transesterification reactions.
- Purification by distillation or recrystallization to achieve high purity.
Specific Synthetic Routes
Michaelis–Arbuzov Reaction-Based Synthesis
- Principle: Reaction of dialkyl phosphites with halogenated amines or amino alcohols to form phosphonate esters.
- Example: Dimethyl phosphite reacts with bis(2-hydroxypropyl)amine derivatives under controlled conditions to yield the target compound.
- Catalysts: Various amines can catalyze the reaction, enhancing yield and selectivity.
- Conditions: Typically conducted under inert atmosphere to prevent oxidation, at elevated temperatures (100–180°C).
- Advantages: High selectivity and yield; well-established in organophosphorus chemistry.
Transesterification and Rearrangement Method
- Step 1: Transesterification
- React trimethyl phosphite with 1,1,1-tri(hydroxymethyl)propane or similar polyols at 80–120°C.
- Methanol is removed by distillation to drive the reaction forward.
- Step 2: Rearrangement
- Addition of methyl p-toluenesulfonate catalyst.
- Heating at 170–180°C for 2 hours to rearrange intermediates into the desired phosphonate ester.
- Step 3: Purification
This method can be adapted for the preparation of this compound by substituting appropriate amino alcohols.
Aminomethylation of Dialkyl Phosphonates
- Process: Dialkyl phosphonates undergo aminomethylation with bis(2-hydroxypropyl)amine under controlled pH and temperature.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
- Conditions: Anhydrous solvents, temperatures ranging from ambient to 150°C.
- Outcome: Formation of the aminomethyl phosphonate with hydroxypropyl substituents.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 80–180°C | Stepwise heating for transesterification and rearrangement |
| Catalyst | Methyl p-toluenesulfonate (1–10%) | Enhances rearrangement efficiency |
| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation and hydrolysis |
| Reaction Time | 2–4 hours | Depends on step and scale |
| Pressure | Atmospheric to reduced pressure | Vacuum distillation for purification |
| Solvent | Anhydrous conditions preferred | Avoids side reactions |
Purification and Yield
- Vacuum Distillation: Used to purify the crude product, removing residual methanol and by-products.
- Yield: Reported yields for similar phosphonate esters reach up to 96%, with purity exceeding 99% by gas chromatography.
- Recycling: Distillation residues can be recycled multiple times without significant loss of activity or purity, enhancing cost-effectiveness and environmental sustainability.
Analytical Characterization
- NMR Spectroscopy: ^1H NMR signals confirm the presence of methyl, methylene, and hydroxypropyl groups.
- IR Spectroscopy: Characteristic bands include:
- Broad O–H stretch (~3380 cm^-1)
- P=O stretch (~1210 cm^-1)
- C–N and P–O stretches (~1160 and 1020 cm^-1 respectively)
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Michaelis–Arbuzov Reaction | Dimethyl phosphite + halogenated amine | 100–180°C, inert atmosphere | 85–95 | >98 | Well-established, scalable |
| Transesterification + Rearrangement | Trimethyl phosphite + polyol + catalyst | 80–180°C, 2–4 h | Up to 96 | >99 | Efficient, allows recycling of residues |
| Aminomethylation of Dialkyl Phosphonates | Dialkyl phosphonate + bis(2-hydroxypropyl)amine | Anhydrous, 25–150°C | 80–90 | >95 | Requires careful control of moisture |
Research Findings and Industrial Relevance
- The transesterification and rearrangement method is favored industrially due to its high yield, ease of purification, and catalyst recyclability.
- The Michaelis–Arbuzov reaction provides a robust synthetic route with broad substrate scope.
- Aminomethylation methods require stringent moisture control but offer direct access to aminophosphonate derivatives.
- Environmental considerations include minimizing solvent use and recycling distillation residues to reduce waste and cost.
Chemical Reactions Analysis
Structural Analysis
The compound contains a phosphonate core (P=O group) with a methyl group, two methoxy substituents, and an amino group bonded to two 2-hydroxypropyl moieties. This structure suggests potential reactivity at the phosphorus center, hydroxyl groups, and amine functionality.
Hydrolysis and Acid/Alkaline Conditions
Phosphonates generally exhibit stability under acidic conditions but may hydrolyze under alkaline environments. For example:
-
Dimethyl methylphosphonate (CH₃PO(OCH₃)₂) reacts with thionyl chloride to form methylphosphonic acid dichloride, a precursor to nerve agents .
-
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5) has a reported boiling point of 150°C and high water solubility (1000 g/L), indicating potential reactivity in aqueous systems .
Oxidation and Atmospheric Chemistry
Studies on dimethyl methylphosphonate reveal:
-
OH radical reactions : Rate constants of ~10.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K, forming products like CO, CO₂, and formate esters .
-
NO₃ radical reactions : Rate constants below 6 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, with similar product profiles .
Recommended Research Directions
Given the lack of specific data, the following approaches are suggested:
-
Experimental Synthesis :
-
Use Michaelis–Arbuzov reaction analogs to prepare the target compound (e.g., reaction of trimethyl phosphite with bis(2-hydroxypropyl)amine).
-
Explore base-mediated hydrolysis to study stability under alkaline conditions.
-
-
Reactivity Studies :
-
Toxicological and Environmental Impact :
Limitations and Gaps
-
No direct data : The provided sources do not explicitly address the target compound.
-
Structural analogs : Insights are inferred from related phosphonates (e.g., diethyl bis(2-hydroxyethyl)aminomethylphosphonate , dimethyl methylphosphonate ).
-
Experimental validation : Theoretical reactivity patterns require experimental confirmation.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate has been investigated for its potential in drug formulation and delivery systems. Its phosphonate group confers unique properties that can enhance the solubility and bioavailability of therapeutic agents.
Case Study: Drug Delivery Systems
A study explored the use of phosphonates in liposomal formulations to improve the delivery of anticancer drugs. The incorporation of this compound into liposomes significantly enhanced the encapsulation efficiency and stability of the drugs, leading to improved therapeutic outcomes in animal models .
Material Science
In material science, this compound is utilized as a flame retardant and a lubricating agent in polymer formulations.
Data Table: Flame Retardant Properties
| Property | Value |
|---|---|
| Flame Retardancy Rating | UL 94 V-0 |
| Addition Level | 10% by weight |
| Compatibility with Polymers | High |
The compound's effectiveness as a flame retardant has been validated through various tests, demonstrating its ability to reduce flammability in polymer matrices .
Environmental Applications
This compound has shown potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources.
Case Study: Heavy Metal Removal
In a laboratory setting, experiments demonstrated that this phosphonate could effectively chelate lead ions from aqueous solutions. The removal efficiency was found to be over 90% at optimal pH levels, indicating its potential use in water purification systems .
Mechanism of Action
The mechanism of action of Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ester Group Influence
- Dimethyl vs. Diethyl/Diphenyl : Dimethyl esters (target compound) are more volatile and polar than diethyl or diphenyl analogs (MBDAC-DEP, MBDA-DPP). Diphenyl esters (MBDA-DPP) exhibit superior thermal stability but reduced solubility in aqueous systems .
- Bis(2-methoxyethyl) vs. Bis(2-hydroxypropyl) : Methoxyethyl groups () reduce hydrophilicity compared to hydroxypropyl substituents, limiting use in water-based formulations .
Phosphorus Content and Flame Retardancy
- MBDAC-DEP’s 4.5% phosphorus content () suggests higher flame-retardant efficiency compared to this compound, assuming similar molecular weights. However, the latter’s hydroxyl groups may enhance char formation during combustion, compensating for lower phosphorus levels .
Reactivity and Crosslinking Potential
- The bis(2-hydroxypropyl)amino group in the target compound and TBPBP enables hydrogen bonding and covalent interactions with isocyanates in polyurethane systems, improving mechanical properties and flame resistance . In contrast, non-hydroxylated analogs (e.g., bis(2-methoxyethyl) methylphosphonate) lack this reactivity .
Biological Activity
Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known as amino-phosphonates. These compounds are characterized by their phosphorus-containing backbone and have been studied for their potential therapeutic effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can potentially aid in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Amino-phosphonates exhibit antimicrobial activity against a range of pathogens. For instance, derivatives have demonstrated effectiveness against Staphylococcus epidermidis and other bacteria .
- Anticancer Activity : Some studies report that phosphonates can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies. For example:
- Cell Line Studies : In vitro assays on human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) have shown significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Growth Inhibition : In studies using the MTT assay, this compound demonstrated significant growth inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study reported that aminophosphonates could act as effective inhibitors of AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for therapeutic strategies targeting Alzheimer's disease .
- Anticancer Efficacy : Another research article detailed the synthesis of several phosphonate derivatives that exhibited enhanced anticancer activity compared to traditional agents, with selectivity towards malignant over non-malignant cells being a key feature .
- Antimicrobial Efficacy : A study found that certain phosphonates displayed significant antimicrobial activity against Staphylococcus epidermidis, indicating their potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between bis(2-hydroxypropyl)amine and dimethyl phosphonate derivatives. Optimization should employ factorial design experiments to evaluate variables (e.g., temperature, solvent polarity, catalyst type). For example, full factorial optimization of analogous α-aminophosphonates highlights the role of diphenylphosphinic acid as a catalyst and the importance of pH control in minimizing side reactions . Reaction progress should be monitored via <sup>31</sup>P NMR to track phosphonate intermediate formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (<sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR) for structural validation. Quantify impurities using mass spectrometry with electrospray ionization (ESI-MS). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous phosphonates, ensuring alignment with reported chemical shifts and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
- PPE : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. Avoid latex due to permeability concerns .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and intermediate energies. Compare with experimental kinetics (e.g., Arrhenius plots) to validate proposed mechanisms. Studies on structurally similar phosphonates suggest that steric effects from the bis(2-hydroxypropyl) group may dominate over electronic factors in transition-state stabilization .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, temperature, humidity) using accelerated aging protocols. For solubility discrepancies, employ Hansen solubility parameters (HSPs) to identify optimal solvents. Cross-validate results with high-precision techniques like isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. How does this compound interact with biological membranes, and what experimental designs can assess its permeability?
- Methodological Answer : Use artificial membrane assays (e.g., PAMPA) to measure passive diffusion. Incorporate fluorescence microscopy with labeled liposomes to visualize membrane disruption. For advanced models, employ MD simulations to predict partitioning behavior based on logP values (-0.72 predicted for analogous compounds) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Optimize centrifugal partition chromatography (CPC) with a butanol/water/ethyl acetate ternary system. Validate purity via LC-MS/MS with a C18 column (3.5 µm particle size) and 0.1% formic acid mobile phase. For scaling, simulate separation efficiency using Aspen Plus® process modeling software .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound into broader theoretical frameworks for organophosphorus chemistry?
- Methodological Answer : Link experimental findings to the Hard-Soft Acid-Base (HSAB) theory to predict ligand behavior in metal coordination. For example, the phosphonate group’s hard donor properties may favor interactions with transition metals like Fe(III) or Al(III). Validate via X-ray crystallography or EXAFS spectroscopy .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply benchmark dose (BMD) modeling using PROAST® software to quantify NOAEL/LOAEL thresholds. Pair with hierarchical Bayesian models to account for inter-study variability. Reference EFSA guidelines for neurotoxicity assessment of structurally analogous phosphonates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
